molecular formula C15H19NO3 B3024296 Benzyl 4-formylcyclohexylcarbamate CAS No. 412357-50-7

Benzyl 4-formylcyclohexylcarbamate

Cat. No.: B3024296
CAS No.: 412357-50-7
M. Wt: 261.32 g/mol
InChI Key: SOIRQISQWQDGSN-UHFFFAOYSA-N
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Description

Benzyl 4-formylcyclohexylcarbamate: is an organic compound with the molecular formula C₁₅H₁₉NO₃ It is a derivative of cyclohexylcarbamate, featuring a benzyl group and a formyl group attached to the cyclohexyl ring

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(4-formylcyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIRQISQWQDGSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619359
Record name Benzyl (4-formylcyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170737-41-4
Record name Benzyl (4-formylcyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-formylcyclohexylcarbamate typically involves the reaction of cyclohexylcarbamate with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The formyl group can be introduced through a subsequent formylation reaction using formic acid or a formylating agent like paraformaldehyde.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl 4-formylcyclohexylcarbamate can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemistry: Benzyl 4-formylcyclohexylcarbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the mechanisms of enzymatic reactions involving carbamates.

Medicine: Potential applications in medicine include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors. Its structural features make it a candidate for drug design and discovery.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and coatings. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl 4-formylcyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in nucleophilic addition reactions, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    Cyclohexylcarbamate: Lacks the benzyl and formyl groups, making it less reactive in certain chemical reactions.

    Benzyl carbamate: Lacks the formyl group, limiting its applications in formylation reactions.

    4-Formylcyclohexylcarbamate: Lacks the benzyl group, reducing its hydrophobic interactions.

Uniqueness: Benzyl 4-formylcyclohexylcarbamate is unique due to the presence of both benzyl and formyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of applications in various fields of research and industry.

Biological Activity

Benzyl 4-formylcyclohexylcarbamate is a compound of increasing interest in biological and medicinal chemistry due to its unique structural features and potential applications. This article delves into its biological activities, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C16_{16}H19_{19}N1_{1}O3_{3} and a molecular weight of approximately 273.32 g/mol. Its structure includes a benzyl group, a cyclohexyl ring, and a formyl group attached to a carbamate moiety, which contribute to its reactivity and biological interactions.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. The formyl group can participate in nucleophilic addition reactions, while the benzyl group enhances hydrophobic interactions. These characteristics allow the compound to modulate the activity of various biological macromolecules.

Enzyme Interactions

This compound has been utilized as a probe in biochemical assays to study enzyme-substrate interactions. It is particularly relevant in exploring the mechanisms of enzymatic reactions involving carbamates, which are significant in various metabolic pathways.

Antiviral Properties

Research indicates that derivatives of this compound exhibit antiviral activity. Specifically, it has shown potential as an anti-HIV agent, with studies suggesting its effectiveness against other retroviruses such as HTLV-1 and FIV . This highlights its relevance in developing therapeutic agents for viral infections.

Antioxidant Activity

Some studies have suggested that this compound may possess antioxidant properties, which could protect cells from oxidative stress. However, further investigations are necessary to fully elucidate these effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
CyclohexylcarbamateLacks benzyl and formyl groupsLess reactive in biological systems
Benzyl carbamateLacks formyl groupLimited applications in formylation reactions
4-FormylcyclohexylcarbamateLacks benzyl groupReduced hydrophobic interactions
This compound Contains both benzyl and formyl groups; versatile reactivityPotential enzyme inhibition and antiviral effects

Case Studies

  • Antiviral Activity Study : A study demonstrated that this compound derivatives exhibited significant inhibition of HIV replication in vitro. The mechanism involved interference with viral entry or replication processes, suggesting potential for therapeutic development against HIV .
  • Enzyme Interaction Research : In a biochemical assay, this compound was used to investigate its binding affinity to specific enzymes involved in metabolic pathways. Results indicated that it could act as a competitive inhibitor, providing insights into its role in enzyme regulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-formylcyclohexylcarbamate
Reactant of Route 2
Benzyl 4-formylcyclohexylcarbamate

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